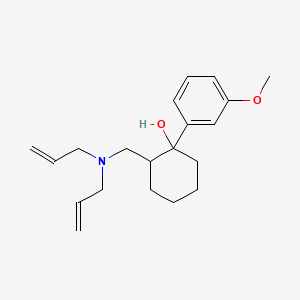
2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a methoxyphenyl group and a diallylaminomethyl group
Preparation Methods
The synthesis of 2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol typically involves multiple steps, starting with the preparation of the cyclohexanol ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Cyclohexanol Ring: This can be achieved through the hydrogenation of phenol derivatives.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclohexanol ring with a methoxyphenyl group, often using Friedel-Crafts alkylation.
Addition of the Diallylaminomethyl Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diallylaminomethyl group can be replaced with other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Diallylaminomethyl-1-(m-methoxyphenyl)cyclohexanol can be compared with similar compounds such as:
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound has a similar structure but lacks the diallylaminomethyl group, which may result in different chemical and biological properties.
2-Dimethylaminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound has a dimethylaminomethyl group instead of a diallylaminomethyl group, which can affect its reactivity and applications.
Properties
CAS No. |
73816-40-7 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-4-13-21(14-5-2)16-18-9-6-7-12-20(18,22)17-10-8-11-19(15-17)23-3/h4-5,8,10-11,15,18,22H,1-2,6-7,9,12-14,16H2,3H3 |
InChI Key |
ZDQGAJXRPWIUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC=C)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
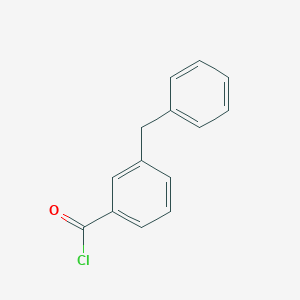

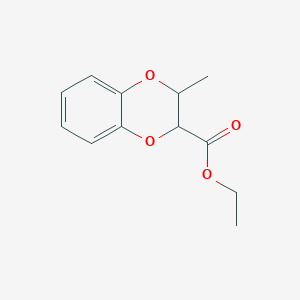
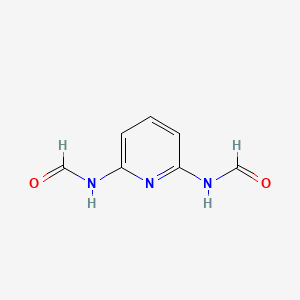
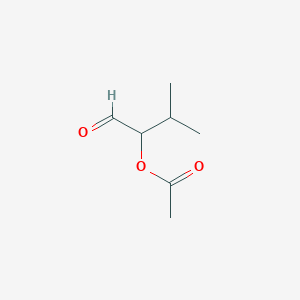
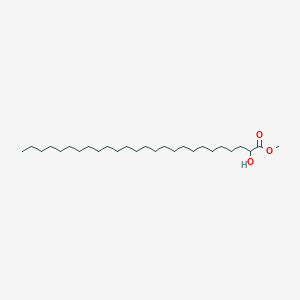
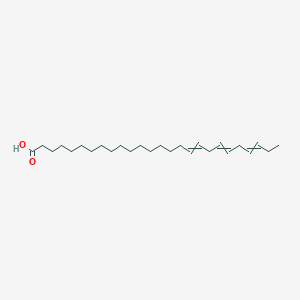
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)


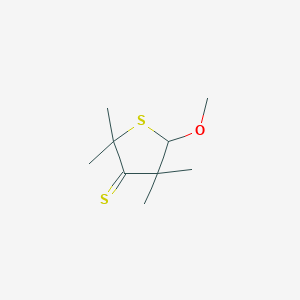
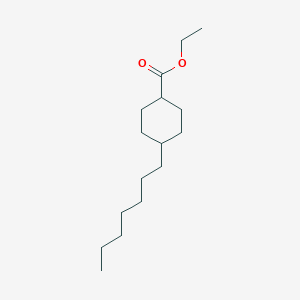
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
